

Application of Methoxyfenozide-d9 for Robust Soil and Sediment Analysis

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Compound of Interest

Compound Name: Methoxyfenozide-d9

Cat. No.: B12392681

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Abstract

This application note details a sensitive and robust analytical method for the quantification of Methoxyfenozide in soil and sediment matrices. The protocol employs a solid-phase extraction (SPE) cleanup followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and to correct for matrix effects and variations in extraction recovery, **Methoxyfenozide-d9** is utilized as an internal standard. This method is suitable for researchers, environmental scientists, and professionals in drug development and environmental monitoring, providing reliable data for residue analysis and environmental fate studies.

Introduction

Methoxyfenozide is a diacylhydrazine insecticide that acts as an ecdysone agonist, disrupting the molting process in insects. Its use in agriculture necessitates reliable methods for monitoring its presence and persistence in the environment, particularly in soil and sediment where it can accumulate. The complexity of these matrices, however, presents analytical challenges, including signal suppression or enhancement in mass spectrometry. The use of a stable isotope-labeled internal standard, such as **Methoxyfenozide-d9**, is a well-established strategy to compensate for these matrix-induced variations and potential losses during sample preparation, leading to more accurate and precise quantification. This document provides a comprehensive protocol for the extraction, cleanup, and analysis of Methoxyfenozide in soil and sediment using an isotope dilution method with **Methoxyfenozide-d9**.

Data Presentation

The following tables summarize the quantitative data derived from method validation studies for the analysis of Methoxyfenozide in soil and sediment.

Table 1: Method Detection and Quantification Limits

Analyte	Matrix	Limit of Detection (LOD) (µg/g)	Limit of Quantitation (LOQ) (µg/g)
Methoxyfenozide	Soil	0.003	0.01
Methoxyfenozide	Sediment	0.003	0.01

Table 2: Recovery Rates of Methoxyfenozide

Matrix	Fortification Level (µg/g)	Mean Recovery (%)	Relative Standard Deviation (RSD) (%)
Clay Loam Soil	0.01	95	5.2
Clay Loam Soil	1.00	98	3.1
Silt Loam Soil	0.01	92	6.5
Silt Loam Soil	1.00	96	4.0
Loamy Sand Sediment	0.01	89	7.1
Loamy Sand Sediment	1.00	94	4.8
Sand Sediment	0.01	91	6.8
Sand Sediment	1.00	95	4.5

Experimental Protocols

Sample Preparation and Extraction

This protocol is adapted from established EPA methodologies for the analysis of Methoxyfenozide in soil and sediment.

Materials:

- 50 mL polypropylene centrifuge tubes
- Analytical balance
- Vortex mixer
- Reciprocating shaker
- Centrifuge
- Methanol (HPLC grade)
- 0.1 N Hydrochloric acid
- **Methoxyfenozide-d9** internal standard solution (1 µg/mL in methanol)

Procedure:

- Weigh 10.0 ± 0.1 g of homogenized soil or sediment into a 50 mL polypropylene centrifuge tube.
- Spike the sample with 100 µL of the 1 µg/mL **Methoxyfenozide-d9** internal standard solution.
- For recovery samples, fortify with the appropriate concentration of a Methoxyfenozide standard solution.
- Add 20 mL of extraction solvent (90% methanol / 10% 0.1 N hydrochloric acid, v/v).
- Cap the tube and vortex for 30 seconds to break up the soil/sediment plug.

- Place the tube on a reciprocating shaker and shake for 30 minutes at approximately 180 excursions per minute.
- Centrifuge the sample at 3500 rpm for 10 minutes.
- Carefully decant the supernatant into a clean collection tube.
- Repeat the extraction (steps 4-8) with a fresh 20 mL aliquot of the extraction solvent.
- Combine the supernatants and adjust the final volume to 40 mL with the extraction solvent.

Solid-Phase Extraction (SPE) Cleanup

Materials:

- SPE cartridges (e.g., C18, 500 mg, 6 mL)
- SPE vacuum manifold
- Nitrogen evaporator
- Acetonitrile (HPLC grade)
- Deionized water
- Formic acid

Procedure:

- Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
- Load 10 mL of the combined extract onto the SPE cartridge.
- Wash the cartridge with 5 mL of 20% methanol in water to remove interferences.
- Elute the analytes with 10 mL of acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

- Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 70:30 water:acetonitrile with 0.1% formic acid).
- Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

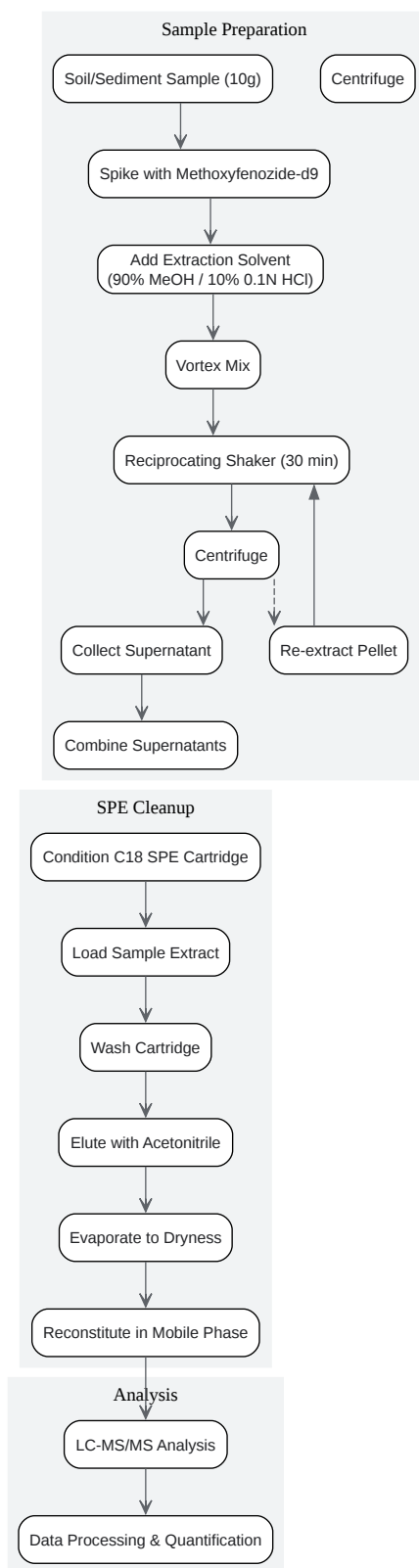
LC Conditions:

- Column: C18, 2.1 x 100 mm, 2.7 μ m particle size
- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient:
 - 0-1 min: 30% B
 - 1-8 min: Linear gradient to 90% B
 - 8-10 min: Hold at 90% B
 - 10.1-12 min: Return to 30% B and equilibrate
- Flow Rate: 0.4 mL/min
- Injection Volume: 10 μ L
- Column Temperature: 40°C

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

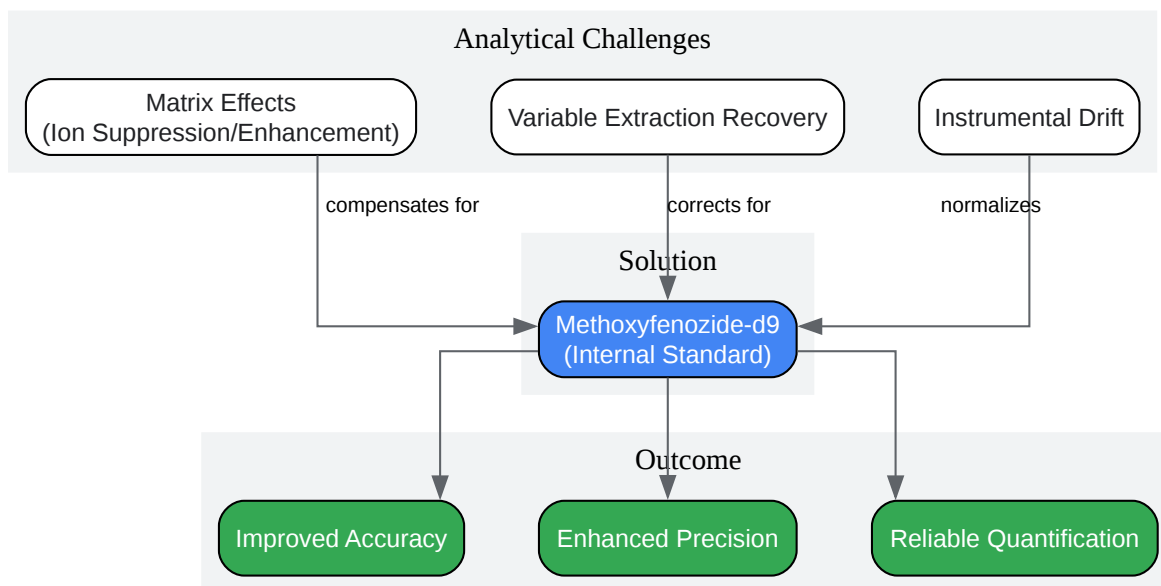
Analyte	Precursor Ion (m/z)	Product Ion (m/z) (Quantifier)	Product Ion (m/z) (Qualifier)	Collision Energy (eV)
Methoxyfenozide	369.2	313.2	149.1	15
Methoxyfenozide -d9	378.2	322.2	149.1	15

Visualizations



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Caption: Experimental workflow for Methoxyfenozide analysis.



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